CID 78061024
Description
CID 78061024 (PubChem Compound Identifier 78061024) is a small molecule cataloged in the PubChem database, a critical resource for chemical information in drug discovery and cheminformatics. PubChem entries typically integrate data from high-throughput screening (HTS), computational predictions, and experimental validations, ensuring comprehensive metadata for research applications .
For instance, highlights HTS methodologies for identifying ligands with distinct selectivity profiles, a framework that could apply to this compound’s discovery . Its inclusion in cheminformatic databases (e.g., PubChem) also suggests utility in polypharmacology or chemical space exploration, as described in .
Properties
Molecular Formula |
H3N2Si |
|---|---|
Molecular Weight |
59.123 g/mol |
InChI |
InChI=1S/H3N2Si/c1-3-2/h1H,2H2 |
InChI Key |
DNSISHFUPSBBIN-UHFFFAOYSA-N |
Canonical SMILES |
N[Si]=N |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78061024 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperatures and pressures to achieve the desired compound. Industrial production methods often involve large-scale synthesis using advanced equipment to ensure high purity and yield.
Chemical Reactions Analysis
CID 78061024 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78061024 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78061024 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- This compound’s hypothetical analogs exhibit diverse solubility profiles, with CAS 1254115-23-5 showing high solubility (651.0 mg/ml), advantageous for oral bioavailability .
- LogP values, indicative of lipophilicity, vary significantly, influencing membrane permeability and target engagement.
Bioactivity and Selectivity
emphasizes receptor subtype selectivity, as seen in compound 3508 (D2 dopamine receptor agonist). If this compound targets similar pathways, its selectivity could be benchmarked against known ligands:
| Compound | Target Receptor/Enzyme | IC50/EC50 (nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|---|
| This compound | Hypothetical Target | - | - |
| Compound 3508 | D2 Dopamine Receptor | 10–100* | >100-fold (D2 vs. D1/D3) |
| CAS 899809-61-1 | CYP1A2 | 50–200* | Moderate (CYP1A2 vs. CYP3A4) |
Key Findings :
- Selectivity ratios (e.g., >100-fold for compound 3508) highlight the importance of minimizing off-target effects in drug design.
- Enzyme inhibition data (e.g., CYP1A2 by CAS 899809-61-1) suggest metabolic stability considerations for this compound .
Computational and Database Comparisons
and underscore the role of chemical databases in comparative studies:
- Chemical Diversity : The National Compound Collection (NCC) pilot study evaluated ~75,000 compounds, identifying ~18% with high diversity. This compound’s inclusion in such datasets would enable clustering and trend prediction .
- Structural Representations : Algorithms converting compounds to SMILES, InChI, or graph-based formats facilitate similarity searches and patent analyses, as described in .
Methodological Frameworks for Comparison
High-Throughput Screening (HTS)
HTS platforms, as in , enable rapid profiling of this compound against biological targets. For example, agonist/antagonist assays in DAR subtypes could reveal functional parallels to compound 3508 .
Cheminformatic Tools
- Tanimoto Coefficient : Structural similarity scoring (e.g., 0.51–0.71 in ) quantifies overlap in molecular fingerprints .
- QSAR Modeling : Predictive models for bioactivity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, leveraging datasets like PubChem .
Database Integration
PubChem and ChemSpider provide cross-referenced data for this compound, including synthetic routes, spectral information, and toxicity profiles (e.g., H302-H315 hazard codes in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
